molecular formula C17H22N4O3 B10904573 Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10904573
M. Wt: 330.4 g/mol
InChI Key: SFLPQSIGWAKCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the isopropylamino group: This can be done through reductive amination or nucleophilic substitution using isopropylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anti-cancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.

    [1,2,4]Triazolo[4,3-a]quinoxaline: Investigated for its antiviral and antimicrobial activities.

Biological Activity

Methyl 3-cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1018141-99-5) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H22N4O3C_{17}H_{22}N_{4}O_{3} and a molecular weight of 330.38 g/mol. The structure is characterized by a pyrazolo[3,4-b]pyridine core with a cyclopropyl group and an isopropylamino substituent, contributing to its unique biological profile.

Antiproliferative Activity

Recent studies have demonstrated that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant antiproliferative effects against various cancer cell lines. In particular, this compound has shown promising results in inhibiting the growth of:

  • Breast Cancer Cell Lines : Notably, the compound was evaluated against several breast cancer cell lines including MCF-7 and MDA-MB-231. The IC50 values observed were indicative of potent cytotoxicity, with some derivatives achieving IC50 values as low as 3 μM in specific cell lines .
  • Hematologic Tumor Cell Lines : The compound was also tested on hematologic tumor cell lines such as K-562 (chronic myeloid leukemia) and HL-60 (acute myeloid leukemia), where it exhibited significant cytotoxic effects .

The mechanism through which this compound exerts its effects appears to be multifaceted:

  • Inhibition of Cell Cycle Progression : Studies suggest that this compound may interfere with the cell cycle, particularly at the G2/M phase transition.
  • Induction of Apoptosis : Evidence indicates that the compound can induce apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Specific Kinases : Certain derivatives have been shown to inhibit kinases involved in tumor growth signaling pathways .

Synthesis and Structure-Activity Relationship (SAR)

Research has focused on synthesizing various derivatives of pyrazolo[3,4-b]pyridines to elucidate their structure-activity relationships. A notable study synthesized multiple derivatives and assessed their biological activity against different cancer cell lines. The findings highlighted that modifications to substituents significantly influenced antiproliferative activity:

CompoundStructureIC50 (μM)Cell Line
4a-NO₂ at para position1.30 ± 0.28SKBR3
4u-C₂H₅ at para position4.75 ± 1.20MCF7
4c-CF₃ at meta position~3.00BT549

This table summarizes key findings from SAR studies that demonstrate how specific functional groups affect potency against breast cancer cell lines .

In Vivo Studies

While in vitro studies provide valuable insights into the efficacy of this compound, further research is needed to evaluate its effects in vivo. Preliminary animal studies suggest favorable pharmacokinetics and bioavailability, indicating potential for therapeutic applications .

Properties

IUPAC Name

methyl 3-cyclopropyl-6-methyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-9(2)18-13(22)8-21-16-14(15(20-21)11-5-6-11)12(17(23)24-4)7-10(3)19-16/h7,9,11H,5-6,8H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLPQSIGWAKCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC(C)C)C3CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.